7-Amino-5-(3-fluorophenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-5-(3-fluorophenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrano[2,3-d]pyrimidine family, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.
Mode of Action
This compound has been designed as an ATP-mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects the EGFR signaling pathway , which plays a crucial role in regulating cell proliferation, survival, differentiation, and migration . By inhibiting EGFR, the compound disrupts these processes, particularly in cancer cells where EGFR is often overexpressed or mutated .
Result of Action
The compound exhibits cytotoxic activity against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in these cells . Additionally, it upregulates the level of caspase-3, a key executor of apoptosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factorsFor instance, the presence of ATP can influence the compound’s ability to bind to EGFR due to competitive inhibition
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(3-fluorophenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst. The reaction is carried out in a solvent mixture of water and ethanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-(3-fluorophenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyrano[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit tyrosine kinases and other molecular targets.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
7-amino-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile: Similar structure with a methoxy group instead of a fluorine atom.
7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile: Contains a thiophene ring instead of a phenyl ring.
Uniqueness
The presence of the fluorine atom in 7-Amino-5-(3-fluorophenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile enhances its biological activity and specificity compared to similar compounds. Fluorine atoms can significantly influence the pharmacokinetic properties of a compound, including its metabolic stability and ability to penetrate cell membranes .
Properties
IUPAC Name |
7-amino-5-(3-fluorophenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-8-3-1-2-7(4-8)10-9(5-16)12(17)21-14-11(10)13(20)18-6-19-14/h1-4,6,10H,17H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBCDNBNPVWSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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